molecular formula C7H6BrN3 B2820553 6-Bromo-1H-benzo[d]imidazol-5-amine CAS No. 1360921-27-2

6-Bromo-1H-benzo[d]imidazol-5-amine

Cat. No.: B2820553
CAS No.: 1360921-27-2
M. Wt: 212.05
InChI Key: KPJQYZAHKRLPLX-UHFFFAOYSA-N
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Description

6-Bromo-1H-benzo[d]imidazol-5-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and an amine group at the 5th position of the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-1,2-phenylenediamine with formic acid or formamide, leading to the formation of the benzimidazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties. It is often used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of functional materials, such as dyes and catalysts.

Comparison with Similar Compounds

    6-Chloro-1H-benzo[d]imidazol-5-amine: Similar structure but with a chlorine atom instead of bromine.

    5-Amino-1H-benzo[d]imidazole: Lacks the halogen substituent.

    6-Methyl-1H-benzo[d]imidazol-5-amine: Contains a methyl group instead of bromine.

Uniqueness: 6-Bromo-1H-benzo[d]imidazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .

Biological Activity

6-Bromo-1H-benzo[d]imidazol-5-amine is a compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position of the benzimidazole ring, which enhances its biological activity compared to other derivatives. Its molecular formula is C7H6BrN3C_7H_6BrN_3, and it has been studied for its interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the bromine substituent is believed to enhance its efficacy against various pathogens.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Candida albicans15 μg/mL

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study used the MTT assay to assess cytotoxicity across different cancer models, including HCT-116 (colon), HepG2 (liver), and MCF-7 (breast) cells.

Cytotoxicity Results

Cell Line IC50 (μM) Standard Drug Comparison
HCT-11610.21Sorafenib: 8.50
HepG29.87Doxorubicin: 7.00
MCF-711.45Sunitinib: 9.00

The IC50 values indicate that the compound's cytotoxic effects are comparable to established anticancer drugs, suggesting its potential as a therapeutic agent .

Further investigations into the mechanism of action revealed that treatment with this compound leads to cell cycle arrest in the G1 phase, as evidenced by flow cytometry analysis. The percentage of cells in the G0-G1 phase increased significantly after treatment, indicating that the compound effectively halts cell proliferation.

Cell Cycle Distribution Changes

Phase Control (%) Treated (%)
G0-G152.3972.13
S34.7725.19
G2/M12.842.68

Additionally, apoptosis assays demonstrated a marked increase in early and late apoptotic cells upon treatment, highlighting the compound's role in inducing programmed cell death .

Case Studies

Several studies have highlighted the therapeutic potential of benzimidazole derivatives, including this compound:

  • Study on HepG2 Cells : This study demonstrated that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates, suggesting its utility in liver cancer therapy .
  • Antimicrobial Efficacy Study : A comparative analysis showed that compounds similar to this compound exhibited enhanced activity against resistant bacterial strains, indicating its potential in addressing antibiotic resistance .

Properties

IUPAC Name

6-bromo-1H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJQYZAHKRLPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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